molecular formula C₁₆H₂₆O₅S B1140683 (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate CAS No. 147126-65-6

(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

Cat. No.: B1140683
CAS No.: 147126-65-6
M. Wt: 330.44
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Description

(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate (CAS: 147126-65-6; molecular formula: C₁₆H₂₆O₅S, molecular weight: 330.44 g/mol) is a chiral ester derivative of L-menthol and 5-(acetyloxy)-1,3-oxathiolane-2-carboxylic acid. It serves as a critical intermediate in the synthesis of Emtricitabine, a nucleoside reverse transcriptase inhibitor used in HIV and hepatitis B therapy . Structurally, it features:

  • A 1,3-oxathiolane ring with stereochemical configurations (2R,5S).
  • An acetyloxy group at the 5-position of the oxathiolane ring.
  • An L-menthol ester moiety ((1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl) as the chiral auxiliary .

The compound is pivotal in quality control (QC) and regulatory filings (e.g., Abbreviated New Drug Applications) for Emtricitabine due to its role in identifying and quantifying process-related impurities .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUPOLQFLIRYEQ-QPVMMRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652627
Record name (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147126-65-6
Record name (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative of menthol, known for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis pathways, and potential applications in drug development.

  • Molecular Formula : C16H26O5S
  • Molecular Weight : 330.44 g/mol
  • CAS Number : 147126-65-6
  • Appearance : White solid

These properties indicate that the compound belongs to a class of oxathiolane derivatives, which are often investigated for their therapeutic potentials.

Antiviral Properties

This compound has been associated with antiviral activities, particularly as an intermediate in the synthesis of antiviral agents like Emtricitabine. Emtricitabine is used in the treatment of HIV and Hepatitis B infections. The compound's structure allows it to mimic nucleoside analogs, which are crucial in inhibiting viral replication processes.

The biological activity of this compound can be attributed to its ability to interfere with viral polymerases and reverse transcriptases. The oxathiolane ring structure is essential for its interaction with these enzymes, thereby providing a mechanism for antiviral action.

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity levels when evaluated in vitro. Toxicity studies during the development of related formulations have shown that it can be safely incorporated into drug products without significant adverse effects on cellular viability.

Case Studies

  • Study on Antiviral Efficacy : A study conducted by Jeong et al. (1993) demonstrated that oxathiolane derivatives exhibit significant antiviral activity against HIV, with this compound being a key intermediate in the synthesis of effective nucleoside analogs .
  • Quality Control Applications : In commercial production settings, particularly for Emtricitabine formulations, this compound is utilized for Quality Control (QC) and Quality Assurance (QA). Its consistent performance in these roles underscores its reliability as a pharmaceutical ingredient .

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Esterification of Menthol : Menthol is reacted with acetic anhydride to form acetyloxy derivatives.
  • Formation of Oxathiolane Ring : The reaction proceeds through the introduction of thioglycolic acid followed by cyclization to form the oxathiolane structure .

Comparative Analysis

PropertyThis compoundEmtricitabine
Molecular Weight330.44 g/mol247.25 g/mol
Primary UseAntiviral agent precursorHIV treatment
Toxicity LevelLowLow
MechanismNucleoside analogNRTI

Comparison with Similar Compounds

Substituent Variations: Chloro vs. Acetyloxy Derivatives

Compound : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5S)-5-chloro-1,3-oxathiolane-2-carboxylate

  • Molecular formula : C₁₄H₂₃ClO₃S
  • Molecular weight : 306.845 g/mol .
  • Key difference : Replacement of the acetyloxy group with a chloro substituent at the 5-position of the oxathiolane ring.
  • Impact :
    • Reduced steric bulk compared to the acetyloxy group.
    • Altered reactivity in nucleophilic substitution reactions, making it a precursor for further functionalization .

Stereoisomeric Variants

Compound : (2R,5R)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

  • CAS : 147027-09-6 .
  • Key difference : Stereochemical inversion at the 5-position (R-configuration instead of S).
  • Impact :
    • Distinct pharmacokinetic and pharmacodynamic profiles due to altered stereochemistry.
    • Classified as a process-related impurity in Emtricitabine, requiring stringent QC monitoring .

Bioactive Analogs: Pyrimidine-Substituted Derivatives

Compound: (2R,5S)-L-Menthol-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate

  • CAS : 147027-10-9 .
  • Molecular formula : C₁₈H₂₇N₃O₄S
  • Key difference: Replacement of the acetyloxy group with a 4-amino-5-fluoro-2-oxopyrimidinyl moiety.
  • Impact :
    • Direct precursor to Emtricitabine , where the pyrimidine ring confers antiviral activity by mimicking natural nucleosides.
    • Requires precise stereochemical control to ensure efficacy against viral reverse transcriptase .

Crystallographic and Physicochemical Comparisons

Property (2R,5S)-Acetyloxy Derivative (2R,5S)-Chloro Derivative (2R,5R)-Acetyloxy Isomer
Crystal system Orthorhombic (P2₁2₁2₁) Not reported Not reported
Melting point Not reported Not reported Not reported
Solubility Lipophilic (menthol ester) Moderate in polar solvents Similar to (2R,5S) isomer
Synthetic yield 71–95% (optimized conditions) Lower due to reactive Cl Dependent on stereoselectivity

Regulatory and Industrial Relevance

  • Impurity profiling : The (2R,5R)-isomer and trans/cis -configured analogs are classified as "specified impurities" in Emtricitabine, with thresholds ≤0.15% per ICH guidelines .
  • Synthetic routes :
    • Acetyloxy derivative : Synthesized via silylation-acetylation using chlorotrimethylsilane (TMSCl) and NaI in dichloromethane .
    • Chloro derivative : Likely derived from halogenation of hydroxyl precursors .

Preparation Methods

Reaction Mechanism and Key Steps

  • Esterification of L-Menthol :
    L-Menthol reacts with thioglycolic acid in toluene under catalytic acid conditions to form L-menthyl thioglycolate (12 ). This step achieves near-quantitative yields (98%) by azeotropic removal of water.

    L-Menthol+HSCH2COOHH+,TolueneL-Menthyl thioglycolate[4][5]\text{L-Menthol} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{H}^+, \text{Toluene}} \text{L-Menthyl thioglycolate} \,
  • Sulfenyl Chloride Formation :
    Treatment with sulfuryl chloride at 0°C generates sulfenyl chloride intermediate 13 , which undergoes regioselective 1,2-insertion into vinyl acetate to form α-chlorosulfide 15 .

  • Oxathiolane Ring Closure :
    Hydrolysis of 15 in acetonitrile/water at 70°C induces cyclization, yielding the target oxathiolane 4 with >99% chiral purity.

Table 1: Optimized Conditions for Thioglycolate Route

StepReagents/ConditionsYieldPurity
EsterificationToluene, 0.5 vol, 2 h, 40°C98%99.5%
Sulfenyl ChlorideSO₂Cl₂, −20°C, 15 min95%97%
CyclizationH₂O/CH₃CN, 70°C, 2 h56%>99%

Alternative Pathway via Chloro Intermediate

A patent-derived approach (US 8,748,604) utilizes thionyl chloride to convert L-menthyl cis-1,3-oxathiolan-5-hydroxy-2-carboxylate into a chloro derivative, which is subsequently functionalized with fluorocytosine.

Critical Reaction Parameters

  • Chlorination :
    Thionyl chloride in dichloromethane at 5–15°C for 3 hours achieves complete conversion to L-menthyl cis-1,3-oxathiolan-5-chloro-2-carboxylate.

  • Nucleophilic Displacement :
    Reaction with 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine at 40–45°C for 18 hours introduces the cytosine moiety.

Table 2: Chloro Intermediate Method Performance

ParameterValueSource
Chlorination Time3 h
Displacement Temp40–45°C
Overall Yield62% (after oxalic acid crystallization)

Solvent and Catalytic System Optimization

Recent advances highlight the role of solvent polarity and catalyst loading in minimizing epimerization:

Solvent Screening Data

  • Toluene : Preferred for esterification due to low water solubility (0.05% w/w at 25°C), enabling efficient azeotropic drying.

  • Acetonitrile : Optimal for cyclization (dielectric constant ε = 37.5) by stabilizing transition states.

Acid Catalysts

Methanesulfonic acid (0.1 mol%) outperforms HCl in chlorination steps, reducing side-product formation from 12% to <2%.

Analytical Validation of Stereochemical Integrity

Chiral HPLC methods using cellulose-based columns (Chiralpak IC, 250 × 4.6 mm) resolve (2R,5S) and (2S,5R) diastereomers with a resolution factor Rs > 2.0. Key parameters:

  • Mobile Phase: Hexane/isopropanol (90:10 v/v)

  • Retention Times: 12.3 min (2R,5S), 14.1 min (2S,5R)

Scale-Up Challenges and Industrial Adaptations

Exotherm Management

  • Sulfenyl Chloride Addition : Syringe pump dosing over 15 min prevents thermal runaway (ΔTmax < 5°C).

  • Crystallization Control : Hexane antisolvent addition at 0.5°C/min ensures uniform crystal size (D50 = 50–70 μm).

Waste Stream Analysis

  • Chlorinated Byproducts : <0.1% in final product (EPA Method 8270D).

  • Solvent Recovery : 92% toluene recycled via distillation (boiling range 108–112°C) .

Q & A

Q. What are the critical steps in synthesizing (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including acetylation of L-menthol derivatives and coupling with oxathiolane intermediates. Key steps:

  • Acetylation : Reacting L-menthol with acetic anhydride in pyridine at controlled temperatures (e.g., 273 K) to form the acetylated intermediate .
  • Coupling : Using TMSCl-NaI-promoted glycosylation to attach the oxathiolane moiety, requiring inert atmospheres and precise stoichiometry .
  • Purification : Column chromatography (e.g., 3–10% MeOH/CH₂Cl₂) to isolate the product, with yields ~80% .
    Optimization focuses on solvent choice (e.g., pyridine for acetylation), temperature control, and monitoring via TLC/HPLC .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., 1^1H and 13^{13}C NMR) and confirms acetyloxy group integration .
  • Mass Spectrometry (MS) : Validates molecular weight (330.44 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration using SHELXL refinement (e.g., orthorhombic crystal system, space group P212121P2_12_12_1) .
  • HPLC : Assesses purity (>95%) and detects impurities like diastereomers .

Q. How is this compound utilized in Emtricitabine quality control (QC)?

As a by-product impurity , it is used to:

  • Validate chromatographic methods (e.g., reverse-phase HPLC) for detecting ≤0.1% impurity levels in Emtricitabine batches .
  • Support regulatory filings (e.g., FDA ANDA) by establishing impurity profiles and stability-indicating assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of synthetic intermediates?

  • Single-Crystal XRD : Resolves ambiguities in chiral centers (e.g., 2R,5S vs. 2S,5R) via SHELXL-refined structures .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing Cotton effects in IR spectra .
  • Comparative NMR : Contrasts coupling constants (JHHJ_{H-H}) and NOE correlations with known standards .

Q. What methodologies are employed to study the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .
  • Kinetic Analysis : Monitors hydrolysis of the acetyloxy group via pH-dependent HPLC, revealing t₁/₂ values in buffered solutions .
  • Storage Recommendations : Store at 2–8°C under inert atmosphere to prevent oxidation and hydrolysis .

Q. How does the stereochemistry of this compound influence its role as a chiral auxiliary in drug synthesis?

The (2R,5S) configuration ensures:

  • Stereoselective Coupling : Directs nucleophilic attack in glycosylation reactions (e.g., forming β-D- or α-L-anomers in nucleoside analogs) .
  • Biological Activity : The L-menthol ester enhances lipophilicity, improving membrane permeability in prodrug formulations .

Q. What strategies address challenges in isolating this compound from diastereomeric mixtures?

  • Chiral Chromatography : Uses amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/IPA mobile phases .
  • Crystallization-Induced Diastereomer Resolution (CIDR) : Exploits differential solubility of diastereomers in methanol/water .
  • Dynamic Kinetic Resolution (DKR) : Combines enzymatic hydrolysis (e.g., lipases) with racemization catalysts .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting NMR and MS data for this compound?

  • Artifact Identification : Check for solvent peaks (e.g., residual pyridine in NMR) or adducts (e.g., Na⁺/K⁺ in MS) .
  • Isotopic Patterns : Verify molecular ion clusters (e.g., 34^{34}S isotopic peaks at m/z 330/332) to distinguish from impurities .
  • Cross-Validation : Correlate NMR (δ 1.2–1.4 ppm for isopropyl groups) with XRD-derived bond lengths (C–O = 1.43 Å) .

Comparative Studies

Q. How does this compound compare structurally and functionally to its analogs?

Compound Structural Features Functional Role
(2R,5S)-5-Acetyloxy oxathiolaneAcetyloxy group at C5, L-menthol esterEmtricitabine impurity
(2R,5R)-5-Hydroxy oxathiolaneHydroxy group at C5Lamivudine intermediate
(2R,5S)-Benzoyloxy derivativeBenzoyloxy substituentSynthetic intermediate for antivirals

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
  • Synthesis Protocols : Refer to pyridine-mediated acetylation and TMSCl-NaI coupling .
  • Analytical Standards : Use USP/PhEur guidelines for impurity quantification .

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